molecular formula C30H24N6Ru+3 B13833750 Tris(bipyridyl)ruthenium(3+) CAS No. 18955-01-6

Tris(bipyridyl)ruthenium(3+)

Cat. No.: B13833750
CAS No.: 18955-01-6
M. Wt: 569.6 g/mol
InChI Key: NOXRHOGZVHSGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Pioneering Studies of Ruthenium Polypyridyl Compounds

The exploration of ruthenium polypyridyl complexes dates back to the mid-20th century, with early studies laying the groundwork for what would become a vast and fruitful field of research. nih.gov Pioneering work on coordination compounds involving bipyridine ligands provided chemists with initial insights into the thermodynamics and kinetics of metal ion complexation and metal-ligand bonding properties. researchgate.net The synthesis of [Ru(bpy)₃]²⁺, the precursor to the 3+ complex, and the characterization of its distinctive orange color in solution due to a strong metal-to-ligand charge transfer (MLCT) absorption, were critical early milestones. wikipedia.orgphysicsopenlab.org These initial investigations revealed a unique combination of chemical stability, rich redox behavior, and fascinating photochemical properties. physicsopenlab.org

Early on, the potential of ruthenium polypyridyl complexes in various applications was recognized. For instance, some of the first bioactive ruthenium polypyridyl complexes were developed as early as 1952. nih.gov Over the decades, research expanded dramatically, with extensive studies focusing on their photophysical, photochemical, and electroluminescent properties. researchgate.net This foundational work was instrumental in establishing the modern understanding of coordination chemistry and paved the way for the use of these complexes in diverse areas such as solar energy conversion and bioanalysis. ontosight.aimdpi.com

Fundamental Principles Governing Electronic Structure and Redox States

The utility of tris(bipyridyl)ruthenium complexes, and specifically the [Ru(bpy)₃]³⁺ ion, is intrinsically linked to their electronic structure and the ability to readily undergo redox reactions. ontosight.ai The central ruthenium atom in the common +2 oxidation state ([Ru(bpy)₃]²⁺) is a d⁶ low-spin ion in an octahedral geometry. wikipedia.org The electronic properties are dominated by Metal-to-Ligand Charge Transfer (MLCT) transitions, where absorption of light promotes an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. ontosight.ainih.gov

Upon oxidation, [Ru(bpy)₃]²⁺ is converted to [Ru(bpy)₃]³⁺, a potent oxidizing agent. wikipedia.org This process involves the removal of an electron from the ruthenium center, changing its electronic configuration. The redox potential for the Ru(III)/Ru(II) couple is a key parameter in its application. Theoretical studies, often employing Density Functional Theory (DFT), have been crucial in understanding the electronic structure and predicting the properties of these complexes in different oxidation states. aip.orgnih.gov These computational approaches have helped to elucidate the nature of the excited states and the distribution of electron density in both the ground and excited states. nih.gov

The excited state of [Ru(bpy)₃]²⁺, formed after light absorption, can be described as a Ru(III) center with a bipyridine radical anion ligand. wikipedia.org This excited state has a relatively long lifetime, which allows it to participate in electron transfer reactions, acting as either a reductant or an oxidant. physicsopenlab.org The ability to cycle between the Ru(II) and Ru(III) states is fundamental to its role in photocatalysis and electrochemiluminescence. nih.gov

Property[Ru(bpy)₃]²⁺[Ru(bpy)₃]³⁺
Ruthenium Oxidation State +2+3
d-electron configuration d⁶d⁵
Key Electronic Transition Metal-to-Ligand Charge Transfer (MLCT)-
Redox Role Can be oxidized to Ru(III)Strong oxidant
Color in Aqueous Solution Orange-Red-

Overview of Key Research Domains and Interdisciplinary Relevance

The unique properties of tris(bipyridyl)ruthenium(3+) and its precursor have made them indispensable in a wide array of research fields, highlighting their interdisciplinary relevance.

One of the most prominent areas of application is in electrochemiluminescence (ECL) , where the complex is used as a luminophore. researchgate.net The ECL of [Ru(bpy)₃]²⁺ has been an active area of research since the early 1970s and is widely used in bioassays, including DNA analysis and immunoassays. nih.govresearchgate.net

In the realm of photocatalysis , [Ru(bpy)₃]²⁺ acts as a photosensitizer. Upon absorbing light, it can initiate electron transfer reactions, making it a valuable tool in organic synthesis and for driving chemical reactions with visible light. wikipedia.org Its ability to be converted to the strongly oxidizing [Ru(bpy)₃]³⁺ is key to these processes. wikipedia.org

The field of solar energy conversion has also heavily utilized these complexes. Their strong absorption in the visible spectrum and efficient electron transfer properties have made them model compounds for dye-sensitized solar cells (DSSCs). ontosight.ai

Furthermore, the luminescent properties of ruthenium polypyridyl complexes have been exploited in bioanalysis and bioimaging . ontosight.airsc.org They have been used as probes to detect oxygen in living cells and for cellular imaging. ontosight.ai The development of ruthenium(II) polypyridyl complexes as potential anticancer agents has also been an area of significant investigation, building on early work exploring their bioactivity. nih.govresearchgate.netnih.govrsc.org

The broad utility of these compounds demonstrates their position at the intersection of chemistry, biology, physics, and materials science, underscoring their enduring importance in scientific research. nih.govresearchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

18955-01-6

Molecular Formula

C30H24N6Ru+3

Molecular Weight

569.6 g/mol

IUPAC Name

2-pyridin-2-ylpyridine;ruthenium(3+)

InChI

InChI=1S/3C10H8N2.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+3

InChI Key

NOXRHOGZVHSGDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+3]

Origin of Product

United States

Advanced Synthetic Methodologies and Structural Elucidation

Rational Design and Synthesis of Tris(bipyridyl)ruthenium Derivatives

The rational design of tris(bipyridyl)ruthenium complexes allows for the fine-tuning of their chemical, photophysical, and electrochemical properties. This is achieved by strategically modifying the bipyridine ligands, creating mixed-ligand systems, and assembling them into larger, functional architectures.

The modification of the 2,2'-bipyridine (B1663995) (bpy) ligands is a cornerstone of developing functional ruthenium complexes. By introducing various substituents onto the bipyridine framework, researchers can systematically alter the electronic and steric properties of the resulting complex. For instance, attaching electron-donating or electron-withdrawing groups allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. smolecule.com

Strategies often involve the synthesis of substituted bipyridine ligands first, which are then reacted with a ruthenium precursor like RuCl₃·xH₂O or cis-[Ru(bpy)₂Cl₂]. canada.carsc.org Functional groups can range from simple alkyl or carboxyl groups to more complex, π-conjugated styryl subunits, which can enhance properties like light absorption. nih.gov The introduction of amine substituents has been used to create complexes with multiple redox-active sites, leading to tunable spin density distribution and unique electrochromic properties. rsc.org

Table 1: Examples of Functionalized Bipyridine Ligands and Their Purpose

Ligand Name Functional Group Purpose of Functionalization Reference
4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine Ethoxycarbonyl Enhance photoluminescence efficiency canada.ca
4,4'-dicarboxy-2,2'-bipyridine Carboxy Anchor complex to semiconductor surfaces canada.ca
4,4'-bis[E-(p-methylcarboxy-styryl)]-2,2'-bipyridine Styryl with ester Extend π-conjugation for enhanced absorption nih.gov
6,6′-diamino-2,2′-bipyridine Amino Introduce interligand steric strain, affecting structure oup.com

Heteroleptic complexes, which contain more than one type of bipyridine ligand, are synthesized to achieve specific combinations of properties that are not available in their homoleptic (all ligands the same) counterparts. A common synthetic route involves a stepwise approach, for example, starting with a cis-[Ru(L1)₂Cl₂] precursor and reacting it with a different ligand, L2, to form [Ru(L1)₂(L2)]²⁺. nih.gov More complex tris-heteroleptic complexes, [Ru(L1)(L2)(L3)]²⁺, where all three ligands are different, require more refined methodologies to control the reaction and isolate the desired product. nih.govnih.gov

The synthesis of complexes with unsymmetrical ligands can result in geometric isomers: facial (fac), where the three identical donor atoms are on one face of the octahedron, and meridional (mer), where they are in a plane bisecting the complex. These isomers can often be separated using techniques like cation-exchange column chromatography. rsc.org

Chirality is an intrinsic feature of octahedral tris-chelate complexes like [Ru(bpy)₃]³⁺, which exist as a racemic mixture of Δ and Λ enantiomers. The preparation of enantiomerically pure samples is crucial for applications in stereoselective recognition and catalysis. This can be achieved by resolving the racemic mixture using chiral resolving agents or, more directly, through asymmetric synthesis. Asymmetric synthesis often employs chiral auxiliaries or enantiomerically pure building blocks, such as Δ- or Λ-[Ru(bpy)₂(py)₂]²⁺, to direct the stereochemistry of the final complex with high selectivity. acs.orgresearchgate.net

The [Ru(bpy)₃]²⁺ unit is a popular building block for constructing large, multi-component assemblies and supramolecular structures. These architectures are designed to facilitate processes like intercomponent energy and electron transfer. acs.org

One approach involves linking multiple ruthenium complexes together using bridging ligands. This has been used to create bimetallic, trimetallic, and even dendritic structures containing seven ruthenium centers. nih.gov Such polymetallic species often exhibit intense light absorption and long-lived luminescence. nih.gov Another strategy uses non-covalent interactions. For example, large, shape-switchable cyclophane hosts have been designed to encapsulate a single [Ru(bpy)₃]²⁺ guest molecule in water, which can shield the complex and enhance its luminescence. nih.gov Furthermore, these ruthenium complexes have been incorporated into metal-organic frameworks (MOFs) and polymer architectures, creating novel functional materials. researchgate.nettue.nl These assemblies are critical for modeling complex biological systems, such as the electron-transfer pathways in photosystem II. acs.org

Spectroscopic and Diffraction Techniques for Structural Characterization

A suite of spectroscopic and diffraction methods is employed to elucidate the structure of tris(bipyridyl)ruthenium complexes in solid-state and solution, providing critical insights into bonding, geometry, and electronic structure.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of [Ru(bpy)₃]³⁺ and its derivatives. The spectra exhibit characteristic bands corresponding to vibrations within the bipyridine ligands and metal-ligand modes. nih.gov Experimental IR spectra for the isolated gaseous ions [Ru(bpy)₃]²⁺ and its one-electron reduced form [Ru(bpy)₃]⁺ have been obtained and serve as important benchmarks for theoretical calculations using density functional theory (DFT). nih.govresearchgate.netacs.org

For [Ru(bpy)₃]²⁺, there is a very good match between experimental and computed IR spectra. nih.gov Analysis of the spectra for the reduced species, [Ru(bpy)₃]⁺, provides insight into the location of the added electron. Theoretical models suggest the electron can be either delocalized over all three bipyridine ligands or localized on a single one, and the vibrational spectra offer a way to distinguish between these possibilities. nih.govnih.gov

Table 2: Selected Experimental IR Vibrational Frequencies for Gaseous [Ru(bpy)₃]²⁺

Frequency (cm⁻¹) Assignment (Approximate Mode Description) Reference
757 Out-of-plane C-H bend acs.org
1238 In-plane C-H bend acs.org
1305 C-C inter-ring stretch acs.org
1436 C=C / C=N stretch acs.org
1481 C=C / C=N stretch acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure and purity of diamagnetic Ru(II) complexes in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. dergipark.org.tr In the ¹H NMR spectrum of the parent [Ru(bpy)₃]²⁺ complex, the protons on the bipyridine ligands show distinct chemical shifts, typically in the downfield region. dergipark.org.trtandfonline.com

The characterization of more complex derivatives, such as heteroleptic or isomeric species, often requires advanced 2D NMR techniques (e.g., COSY, ROESY). nih.govnih.gov For example, in tris(heteroleptic) complexes, the different ligands experience distinct magnetic environments, which greatly complicates the standard 1D spectra. nih.gov Similarly, ¹H NMR is used to distinguish between mer and fac isomers of complexes with unsymmetrical ligands, which exhibit different symmetry and thus different numbers of unique proton signals. rsc.org The incorporation of the ruthenium complex into larger structures, like metal-organic frameworks, can also be confirmed by digesting the framework and running an NMR spectrum of the resulting solution. researchgate.net

Table 3: Typical ¹H NMR Chemical Shift Ranges for Protons in [Ru(bpy)₃]²⁺ Derivatives

Proton Position on bpy Ring Typical Chemical Shift (δ) in ppm Solvent Reference
H6, H6' 8.89 D₂O + NaOH canada.ca
H3, H3' 7.89 D₂O + NaOH canada.ca
H5, H5' 7.68 D₂O + NaOH canada.ca
H4, H4' 7.68 D₂O + NaOH canada.ca
H6 9.36 Acetone-d₆ canada.ca
H3 8.37 Acetone-d₆ canada.ca

X-ray Crystallography for Solid-State Geometries

Seminal work in this area includes the low-temperature (105 K) crystal structure determination of Ru(bpy)₃₃. acs.orgacs.org This analysis revealed that the [Ru(bpy)₃]³⁺ cation adopts a distorted octahedral coordination geometry, with the central ruthenium ion bonded to six nitrogen atoms from the three bidentate 2,2'-bipyridine ligands. The complex is chiral and possesses idealized D₃ point group symmetry, where a three-fold rotational axis passes through the ruthenium center. chimia.ch

The primary distortion from a perfect octahedron arises from the bite angle of the bipyridine ligands. The N-Ru-N angle for each individual bipyridine ligand is significantly less than the ideal 90° of a perfect octahedron. In contrast, the angles between nitrogen atoms of adjacent ligands are correspondingly adjusted. A notable structural feature of the [Ru(bpy)₃]³⁺ cation is the Ru-N bond length. When compared to its reduced counterpart, tris(bipyridyl)ruthenium(2+), the Ru-N bonds in the Ru(III) state are elongated. This increase in bond length is consistent with the removal of an electron from a metal-centered t₂g orbital, which has some anti-bonding character with respect to the Ru-N sigma bonds, leading to a weaker metal-ligand interaction.

Detailed crystallographic data for the hexafluorophosphate (B91526) salt provides a clear picture of the solid-state arrangement. The analysis by Biner et al. established the key metric parameters for the cation in a crystalline environment. acs.orggrafiati.com

The table below summarizes the crystallographic data for a representative salt of the tris(bipyridyl)ruthenium(3+) cation.

Crystallographic Data for Ru(bpy)₃₃ at 105 K
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)20.722
b (Å)21.988
c (Å)29.614
β (deg)104.32
Average Ru-N bond length (Å)~2.073

The planarity of the bipyridine ligands themselves is also slightly distorted, with a small dihedral angle between the two pyridine (B92270) rings of a single bipyridine ligand, a common feature in such complexes. chimia.ch The solid-state packing is dictated by the interactions between the bulky [Ru(bpy)₃]³⁺ cations and the counter-anions, in this case, hexafluorophosphate (PF₆⁻).

Photophysical Phenomena and Excited State Dynamics

Electronic Absorption and Metal-to-Ligand Charge Transfer (MLCT) Transitions

The electronic absorption spectrum of [Ru(bpy)3]2+ in aqueous solution displays several prominent bands. physicsopenlab.orgwikipedia.orgaip.org A strong absorption band in the visible region, centered around 452 nm, is attributed to a metal-to-ligand charge transfer (MLCT) transition. wikipedia.orglibretexts.org This transition involves the promotion of an electron from a d-orbital of the ruthenium metal center to a π* orbital of one of the bipyridine ligands. unt.edu In addition to the visible MLCT band, the spectrum also shows ligand-centered π-π* transitions at higher energies, typically around 285 nm, and weaker d-d transitions (metal-centered) at approximately 350 nm. physicsopenlab.orgwikipedia.org

Upon absorption of a photon in the MLCT band, the complex is promoted from its singlet ground state to a singlet MLCT excited state (¹MLCT). physicsopenlab.orglibretexts.org Due to strong spin-orbit coupling associated with the heavy ruthenium atom, this initially formed singlet excited state undergoes rapid and efficient intersystem crossing to a lower-energy triplet MLCT excited state (³MLCT). libretexts.orgnih.govacs.org This triplet state is relatively long-lived, which is a key feature of the complex's photophysics. physicsopenlab.orgwikipedia.org The excited state can be described as an Ru(III) center with a bipyridine radical anion ligand, [RuIII(bpy)2(bpy•−)]2+. wikipedia.orgrsc.org

Transition TypeWavelength (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)
Metal-to-Ligand Charge Transfer (MLCT)452 ± 314,600
Ligand-Centered (π-π*)285-
Metal-Centered (d-d)~350-

Modification of the bipyridine ligands through substitution can significantly alter the absorption profile of the ruthenium complex. Introducing electron-donating or electron-withdrawing groups on the bipyridine rings can shift the energy of the MLCT band. For instance, the MLCT absorption maxima of derivatives with substituted bipyridine ligands are generally red-shifted to longer wavelengths compared to the pristine [Ru(bpy)3]2+. canada.ca

Studies on various substituted [Ru(bpy)3]2+ complexes have shown that the absorption maxima of the MLCT transition can range from 451 nm to 474 nm depending on the nature of the substituent. canada.ca For example, methyl substitution on the bipyridine ligands can influence the energy of the excited states. acs.org Specifically, methyl groups in the 6 and 6' positions of the bipyridine can stabilize the ³dd state, which can lead to ultrafast quenching of the luminescence. acs.org

Beyond the lowest-lying ³MLCT state, higher energy excited states play a crucial role in the ultrafast dynamics of [Ru(bpy)3]2+. Upon photoexcitation, the initial Franck-Condon state evolves rapidly. unt.eduresearchgate.net Time-resolved spectroscopy has revealed the presence of nonthermalized excited states that relax on a picosecond timescale. nih.gov

The relaxation from higher electronic or vibrational levels in the triplet manifold is a complex process. nih.gov Following the initial excitation to the ¹MLCT state, intersystem crossing to the ³MLCT manifold occurs on a femtosecond timescale (around 30 fs). nih.govacs.org The subsequent intramolecular vibrational relaxation and solvent reorganization lead to the population of the lowest-energy, thermally equilibrated ³MLCT state from which luminescence occurs. nih.gov The presence of higher-lying metal-centered (³MC or ³dd) states is also significant. acs.org If these states are close in energy to the ³MLCT state, they can provide a non-radiative decay pathway, leading to quenching of the luminescence. acs.org

Luminescence and Radiative Decay Pathways

The de-excitation of the long-lived ³MLCT state of [Ru(bpy)3]2+ can occur through several pathways, including radiative decay (luminescence) and non-radiative decay. physicsopenlab.org The radiative decay results in the emission of a photon, and for [Ru(bpy)3]2+ in aqueous solution, this luminescence has a maximum wavelength of around 620 nm. wikipedia.org The non-radiative pathways involve the release of energy as heat to the surroundings. physicsopenlab.org

The emission quantum yield (Φ) is a measure of the efficiency of the luminescence process. For [Ru(bpy)3]2+, the quantum yield is sensitive to the environment. In air-saturated water at 298 K, the quantum yield is reported to be 2.8%. physicsopenlab.orgwikipedia.org More recent evaluations using an integrating sphere have suggested higher values, with a quantum yield of 0.040 in aerated water and 0.063 in deaerated water. researchgate.net In acetonitrile, the quantum yield is higher, around 6.1% in solution at room temperature. cornell.edu

The excited-state lifetime (τ) of [Ru(bpy)3]2+ is also dependent on the solvent and the presence of quenchers like oxygen. In acetonitrile, the lifetime is approximately 890 ns, while in water it is around 650 ns. physicsopenlab.orgwikipedia.org These relatively long lifetimes for a molecular excited state are a key feature of this complex. nih.gov

SolventConditionEmission Quantum Yield (Φ)Excited-State Lifetime (τ)
WaterAerated0.028 physicsopenlab.orgwikipedia.org, 0.040 researchgate.net650 ns physicsopenlab.orgwikipedia.org
WaterDeaerated0.063 researchgate.net-
AcetonitrileAerated0.018 researchgate.net-
AcetonitrileDeaerated0.095 researchgate.net890 ns physicsopenlab.orgwikipedia.org

The luminescence of [Ru(bpy)3]2+ is significantly influenced by its local environment, including the solvent. The polarity of the solvent can affect the energy of the MLCT state and thus the emission wavelength. For instance, when adsorbed in mesoporous silica (B1680970), the luminescence maximum is blue-shifted to around 585 nm compared to that in a dilute aqueous solution, suggesting interactions with the silica surface. acs.org

The presence of quenching agents, particularly molecular oxygen, can dramatically reduce the luminescence intensity and lifetime through a process of dynamic quenching. umb.edu This is why quantum yields are often higher in deaerated solutions. researchgate.net The solvent can also play a role in the excited-state equilibrium and the rate of charge-recombination, which in turn affects the luminescence quenching. rsc.orgrsc.org For example, in some ruthenium complexes, the photophysics are dominated by a thermal equilibrium between a luminescent ³MLCT state and a non-luminescent charge-separated state, and the position of this equilibrium is solvent-dependent. rsc.orgrsc.org

The luminescence of [Ru(bpy)3]2+ is also temperature-dependent. As temperature increases, non-radiative decay pathways generally become more efficient, leading to a decrease in both the emission intensity and the excited-state lifetime. umb.edu This is because the increased thermal energy can more easily activate vibrational modes that facilitate non-radiative relaxation to the ground state.

Ultrafast Excited State Relaxation Processes

Upon photoexcitation, molecules undergo a series of rapid relaxation processes to dissipate the absorbed energy. For [Ru(bpy)₃]³⁺, these processes would originate from the initially populated excited states.

Following the absorption of a photon, the molecule is promoted to a vibrationally and electronically excited state, known as the Franck-Condon state. This state is not an eigenstate of the molecular Hamiltonian and thus evolves on an ultrafast timescale.

For [Ru(bpy)₃]³⁺, excitation into its absorption bands would likely populate ligand-to-metal charge transfer (LMCT) states or ligand-centered (π-π*) states. Time-resolved absorption spectroscopy on the femtosecond timescale would be necessary to monitor the initial events of excited-state relaxation. These experiments would track the evolution of the Franck-Condon state as it undergoes electronic and nuclear rearrangement to reach a more stable excited state geometry. However, to date, such femtosecond transient absorption studies specifically probing the excited state dynamics of [Ru(bpy)₃]³⁺ have not been reported in the literature.

In heavy metal complexes like those of ruthenium, strong spin-orbit coupling facilitates rapid intersystem crossing (ISC) between states of different spin multiplicities (e.g., from a singlet to a triplet state). For [Ru(bpy)₃]²⁺, this process is known to be extremely efficient, occurring on the femtosecond timescale and leading to the formation of a long-lived triplet metal-to-ligand charge transfer (³MLCT) state with near-unity quantum yield.

For [Ru(bpy)₃]³⁺, with its d⁵ electronic configuration, the nature of the lowest energy excited states and the efficiency of ISC are not well characterized. Theoretical calculations would be required to predict the energies and characters of the singlet and triplet excited states and the spin-orbit coupling between them. It is plausible that ISC would also be a rapid process in this complex, leading to the population of the lowest energy triplet excited state. The character of this triplet state (e.g., LMCT, ligand-centered, or metal-centered) would dictate its subsequent reactivity and deactivation pathways.

Following electronic transitions and intersystem crossing, the molecule is often in a vibrationally "hot" state, meaning it has an excess of vibrational energy. Intramolecular vibrational relaxation (IVR) is the process by which this excess vibrational energy is redistributed among the various vibrational modes of the molecule.

The kinetics of IVR can be complex and are influenced by the density of vibrational states and the anharmonicity of the potential energy surface. In condensed phases, this excess energy is then dissipated to the surrounding solvent molecules through intermolecular vibrational energy transfer. For [Ru(bpy)₃]³⁺, the timescale for IVR is expected to be on the picosecond or sub-picosecond timescale, which is typical for large molecules in solution. However, specific experimental data on the IVR kinetics of excited state [Ru(bpy)₃]³⁺ are not available.

The depopulation of the lowest excited state can occur through radiative (luminescence) or non-radiative pathways. For many ruthenium complexes, non-radiative deactivation is a significant process.

In the case of [Ru(bpy)₃]³⁺, it is generally considered to be non-luminescent at room temperature, suggesting that non-radiative deactivation pathways are dominant. One common mechanism for non-radiative decay in ruthenium polypyridyl complexes is thermal population of a low-lying metal-centered (MC) or "d-d" excited state from the emissive state. These MC states are often distorted and provide an efficient pathway for returning to the ground state without the emission of light. The energy gap between the lowest excited state and the ground state, as well as the presence of accessible MC states, would be critical in determining the rate of non-radiative deactivation.

Quenching of an excited state can occur through energy transfer to another molecule or through electron transfer. Given that [Ru(bpy)₃]³⁺ is a strong oxidant in its ground state, its excited state would be an even more potent oxidizing agent. Therefore, quenching of an excited [Ru(bpy)₃]³⁺ species via oxidative electron transfer from a suitable donor is a thermodynamically favorable process.

The following table summarizes the key photophysical processes and the status of research for Tris(bipyridyl)ruthenium(3+).

Photophysical ProcessDescriptionResearch Status for Tris(bipyridyl)ruthenium(3+)
Franck-Condon State Evolution Initial electronic and nuclear dynamics following photoexcitation.No direct experimental data available.
Intersystem Crossing (ISC) Transition between electronic states of different spin multiplicity.Not experimentally characterized; expected to be fast due to heavy atom effect.
Intramolecular Vibrational Relaxation (IVR) Redistribution of excess vibrational energy within the molecule.No specific kinetic data available; presumed to be on the ps to sub-ps timescale.
Non-Radiative Deactivation Decay from an excited state to the ground state without light emission.Dominant deactivation pathway; mechanistic details are not well-established.
Quenching Deactivation of an excited state through interaction with another species.Expected to be an efficient process, particularly via oxidative electron transfer.

Electrochemical Behavior and Electron Transfer Mechanisms

Redox Chemistry and Oxidation States of Tris(bipyridyl)ruthenium Species

The electrochemical versatility of the tris(bipyridyl)ruthenium cation stems from its ability to exist in multiple stable or transient oxidation states. These states are accessible through both oxidation of the central ruthenium ion and reduction of the bipyridine ligands.

Reversible Ru(II)/Ru(III) Redox Couple

The most prominent feature of the complex's electrochemistry is the highly reversible one-electron oxidation of the ruthenium center, transitioning from Ru(II) to Ru(III). The [Ru(bpy)₃]²⁺/[Ru(bpy)₃]³⁺ couple is electrochemically well-behaved, typically exhibiting a textbook reversible wave in cyclic voltammetry. lasalle.edu The standard redox potential for this couple is approximately +1.26 V versus the Normal Hydrogen Electrode (NHE) in aqueous solutions. rsc.org This high positive potential indicates that the resulting [Ru(bpy)₃]³⁺ species is a potent oxidizing agent. wikipedia.org

The reversibility of this process is crucial for its application in photocatalytic cycles, where the complex must be regenerated after an electron transfer event. The stability of both the Ru(II) and Ru(III) states allows the complex to act as a reliable electron transfer mediator. rsc.org Theoretical studies have delved into the specifics of this oxidation, analyzing the charge distribution and the influence of the solvent environment on the ruthenium atom's oxidation state. aip.org

Table 1: Standard Redox Potentials of Tris(bipyridyl)ruthenium Species
Redox CoupleE¹/² (V vs. NHE)Solvent/ConditionsReference
[Ru(bpy)₃]³⁺ / [Ru(bpy)₃]²⁺+1.26Aqueous Solution rsc.org
[Ru(bpy)₃]²⁺ / [Ru(bpy)₃]³⁺-0.86 (estimated)Aqueous Solution acs.org
[Ru(bpy)₃]²⁺ / [Ru(bpy)₃]⁺+0.81Acetonitrile (vs. SCE) diva-portal.org

Note: The potential for the excited state ([Ru(bpy)₃]²⁺) is derived from the ground state potential and the energy of the excited state.*

Ligand-Based Reduction Potentials and Electron Localization

Beyond the metal-centered oxidation, the tris(bipyridyl)ruthenium complex can undergo a series of one-electron reductions. These processes are localized on the π* orbitals of the bipyridine ligands. nih.gov The complex can accept up to three electrons sequentially, with each electron occupying the lowest unoccupied molecular orbital (LUMO) of a different bipyridine ligand.

The first reduction, forming [Ru(bpy)₃]⁺, typically occurs at a potential of -1.33 V vs SCE in acetonitrile. diva-portal.org Subsequent reductions occur at progressively more negative potentials. canada.ca These ligand-based reductions are crucial for understanding the behavior of the complex in reductive quenching cycles. The electron accepted into the ligand π* orbital effectively makes the excited state, *[Ru(bpy)₃]²⁺, a strong reducing agent. wikipedia.org Modifying the bipyridine ligands with electron-withdrawing or electron-donating groups can systematically tune these reduction potentials, thereby altering the electrochemical and photophysical properties of the complex. nih.govrsc.org

Photoinduced Electron Transfer (PET) Processes

Upon absorption of visible light, typically around 452 nm, the [Ru(bpy)₃]²⁺ complex is promoted to a metal-to-ligand charge transfer (MLCT) excited state. wikipedia.org This excited state, denoted as *[Ru(bpy)₃]²⁺, has a relatively long lifetime (hundreds of nanoseconds to microseconds) and possesses both stronger oxidizing and reducing properties than its ground state. rsc.orgwikipedia.org This unique characteristic allows it to participate in photoinduced electron transfer with a wide array of electron donors or acceptors.

Intermolecular Electron Transfer Kinetics with Various Acceptors/Donors

The excited *[Ru(bpy)₃]²⁺ can be "quenched" by other molecules in solution through electron transfer. In oxidative quenching, the excited complex donates an electron to an acceptor (A), generating [Ru(bpy)₃]³⁺ and the reduced acceptor (A⁻). iaamonline.org Conversely, in reductive quenching, the excited state accepts an electron from a donor (D), forming [Ru(bpy)₃]⁺ and the oxidized donor (D⁺). nih.govacs.org

The kinetics of these intermolecular processes are often studied using luminescence quenching techniques. The rate constant for quenching (k_q) is sensitive to the reduction potential of the quencher and the distance between the complex and the quencher. iaamonline.org Studies with various quinones and hydroquinones have demonstrated that quenching by quinones is rapid, though the yield of separated electron-transfer products can be low. rsc.org In contrast, quenching by hydroquinones is slower but can result in a higher yield of products. rsc.org The interaction with biological molecules, such as cytochrome c oxidase, has also been investigated, revealing that electrostatic interactions can play a significant role in the reaction. nih.govpnas.org

Table 2: Intermolecular Quenching Rate Constants for *[Ru(bpy)₃]²⁺
Quencher (Acceptor/Donor)Quenching MechanismRate Constant (k_q) (M⁻¹s⁻¹)Reference
QuinonesOxidative> 2 x 10⁹ rsc.org
HydroquinonesReductive< 5 x 10⁷ rsc.org
Methyl Viologen (MV²⁺)Oxidative> 2 x 10⁹ rsc.org
Persulfate (S₂O₈²⁻)Oxidative~10⁹ rsc.org

Intramolecular Electron Transfer in Tethered Systems

To study electron transfer in a more controlled manner and to mimic biological systems, researchers have designed molecules where the tris(bipyridyl)ruthenium complex is covalently linked to an electron donor or acceptor. acs.orgacs.org In these "tethered" or dyad systems, photoexcitation of the ruthenium center is followed by intramolecular electron transfer.

The rate of this intramolecular electron transfer is highly dependent on the distance between the donor and acceptor moieties, the nature of the covalent bridge connecting them, and the driving force of the reaction. acs.orgnih.gov Studies on ruthenium-viologen dyads have been particularly insightful, allowing for a systematic investigation of how these factors control both the forward electron transfer (quenching of the excited state) and the subsequent charge recombination or back electron transfer. acs.org These systems provide an ideal platform for testing theoretical models of electron transfer.

Marcus Theory and Electron Transfer Rate Analysis

The rates of both inter- and intramolecular electron transfer involving tris(bipyridyl)ruthenium complexes are often analyzed within the framework of Marcus theory. acs.orgnih.govresearchgate.net This theory describes the rate of an electron transfer reaction as a function of two key parameters: the Gibbs free energy of reaction (ΔG°) and the reorganization energy (λ). wikipedia.org The reorganization energy is the energy cost associated with the structural changes in the reactants and the surrounding solvent molecules that are necessary for the electron transfer to occur. wikipedia.orglibretexts.org

A key prediction of Marcus theory is the existence of an "inverted region," where the rate of electron transfer decreases as the reaction becomes more thermodynamically favorable (more negative ΔG°). wikipedia.org This counterintuitive behavior has been experimentally verified in intramolecular systems involving tris(bipyridyl)ruthenium. acs.orgacs.org For example, in covalently linked Ru(bpy)₃²⁺-viologen molecules, the back electron transfer rates showed an inverted behavior that was quantitatively described by semiclassical Marcus theory. acs.org Computational studies using molecular dynamics simulations have further confirmed that the redox reactions of [Ru(bpy)₃]²⁺ closely adhere to the predictions of Marcus theory. acs.orgnih.govresearchgate.net

Electrochemiluminescence (ECL) Generation and Mechanism

Electrochemiluminescence (ECL), also known as electrogenerated chemiluminescence, is a process where light is emitted from chemical species that have been generated at the surface of an electrode. sciepub.com The compound Tris(2,2'-bipyridyl)ruthenium, typically starting in its +2 oxidation state ([Ru(bpy)₃]²⁺), is a cornerstone luminophore in the field of ECL due to its chemical stability, strong luminescence, and favorable electrochemical properties. nih.govnih.gov The generation of light is predicated on a series of electrochemical and chemical reactions that produce an electronically excited state of the complex, [Ru(bpy)₃]²⁺*, which then relaxes to its ground state, releasing energy in the form of a photon. nih.govyoutube.com The formation of the key precursor, Tris(bipyridyl)ruthenium(3+) ([Ru(bpy)₃]³⁺), via electrochemical oxidation of [Ru(bpy)₃]²⁺ at an electrode is a critical initiating step in the most common ECL pathways. sciepub.com The subsequent reaction of this Ru(III) species leads to the formation of the light-emitting excited state. The mechanisms governing this process are generally categorized into two primary pathways: annihilation and co-reactant. acs.orgnih.gov

Annihilation and Co-reactant Pathways

The generation of the excited state [Ru(bpy)₃]²⁺* can be achieved through distinct electron transfer routes. The choice between these pathways depends on the experimental conditions and the chemical species present in the system. acs.orgrsc.org

Annihilation Pathway In the annihilation mechanism, both the oxidized ([Ru(bpy)₃]³⁺) and reduced ([Ru(bpy)₃]⁺) forms of the ruthenium complex are generated electrochemically at an electrode surface. acs.orgrsc.org This is typically achieved by applying alternating potentials to the working electrode to sequentially produce the oxidant and reductant. rsc.org These two highly reactive species then diffuse away from the electrode and react in solution in an energetic electron transfer reaction (a comproportionation) that yields one molecule in its ground state and the other in the electronically excited state, [Ru(bpy)₃]²⁺*. rsc.org

The fundamental reactions are as follows:

Oxidation: [Ru(bpy)₃]²⁺ - e⁻ → [Ru(bpy)₃]³⁺

Reduction: [Ru(bpy)₃]²⁺ + e⁻ → [Ru(bpy)₃]⁺

Annihilation: [Ru(bpy)₃]³⁺ + [Ru(bpy)₃]⁺ → [Ru(bpy)₃]²⁺* + [Ru(bpy)₃]²⁺

Light Emission: [Ru(bpy)₃]²⁺* → [Ru(bpy)₃]²⁺ + hν (photon)

While fundamentally important, the annihilation pathway often requires a non-aqueous solvent to ensure the stability of the reduced [Ru(bpy)₃]⁺ species and requires pulsing potentials, which can make it less practical for widespread analytical applications compared to the co-reactant pathway. acs.org

Co-reactant Pathway The co-reactant pathway is the most widely utilized mechanism in analytical ECL applications. nih.govnih.gov This route involves the presence of a second chemical species, the co-reactant, which is typically a sacrificial molecule. acs.orgunipd.it In the most common "oxidative-reduction" mode, both the initial [Ru(bpy)₃]²⁺ and the co-reactant are oxidized at the electrode. sciepub.com The oxidized co-reactant then undergoes a series of rapid chemical steps to generate a highly reducing intermediate. This intermediate subsequently reacts with the electrogenerated [Ru(bpy)₃]³⁺ to produce the excited state, [Ru(bpy)₃]²⁺*. nih.govacs.org

This approach is advantageous as it generates ECL by applying only a single potential sweep in one direction and is highly efficient in aqueous solutions, which is ideal for bioanalysis. nih.govacs.org

FeatureAnnihilation PathwayCo-reactant Pathway
Reactants Electrogenerated [Ru(bpy)₃]³⁺ and [Ru(bpy)₃]⁺Electrogenerated [Ru(bpy)₃]³⁺ and a reducing intermediate from a co-reactant
Electrode Potential Requires alternating oxidative and reductive potentialsTypically requires a single oxidative potential
Primary Use Fundamental mechanistic studiesAnalytical and bioanalytical applications
Medium Often requires non-aqueous solvents for stabilityHighly efficient in aqueous solutions (e.g., biological buffers)
Overall Process [Ru(bpy)₃]³⁺ + [Ru(bpy)₃]⁺ → [Ru(bpy)₃]²⁺* + [Ru(bpy)₃]²⁺[Ru(bpy)₃]³⁺ + Reductant (from co-reactant) → [Ru(bpy)₃]²⁺* + Oxidized Product

Role of Coreactants in ECL Efficiency and Output

Coreactants are essential for the high sensitivity and efficiency of modern ECL-based analytical systems. acs.org They are sacrificial reagents that facilitate the generation of the excited-state luminophore through a stable and efficient chemical route. acs.orgnih.gov Aliphatic amines, particularly tri-n-propylamine (TPrA), are the most common and extensively studied coreactants for the [Ru(bpy)₃]²⁺ system. sciepub.comacs.org

The general mechanism for the [Ru(bpy)₃]²⁺/TPrA system proceeds as follows:

Electrochemical Oxidation: Both [Ru(bpy)₃]²⁺ and TPrA are oxidized at the electrode surface. The direct oxidation of TPrA is a crucial step in the process. utexas.edunih.gov

[Ru(bpy)₃]²⁺ - e⁻ → [Ru(bpy)₃]³⁺

TPrA - e⁻ → TPrA•⁺ (radical cation)

Intermediate Formation: The TPrA radical cation (TPrA•⁺) is unstable and rapidly undergoes deprotonation to form a potent reducing intermediate, the TPrA radical (TPrA•). nih.govunipd.it

Exergonic Reaction: The TPrA radical reacts with the electrogenerated [Ru(bpy)₃]³⁺ in a highly exergonic electron transfer reaction. This regenerates the ground-state [Ru(bpy)₃]²⁺ in an electronically excited state ([Ru(bpy)₃]²⁺*). acs.orgresearchgate.net

[Ru(bpy)₃]³⁺ + TPrA• → [Ru(bpy)₃]²⁺* + Products

Light Emission: The excited state relaxes to the ground state, emitting a photon at approximately 620 nm. acs.org

[Ru(bpy)₃]²⁺* → [Ru(bpy)₃]²⁺ + hν

Within this general framework, several distinct mechanistic routes have been identified, which can occur simultaneously and whose dominance depends on factors like reactant concentrations and electrode potential. utexas.eduresearchgate.net

'Direct' or 'Oxidative-Reduction' Route: Involves the direct oxidation of both the ruthenium complex and the co-reactant at the electrode, as described above. This is often the primary pathway at higher potentials. nih.govresearchgate.net

'Catalytic' Route: At higher concentrations of [Ru(bpy)₃]²⁺, the electrogenerated [Ru(bpy)₃]³⁺ can itself oxidize the TPrA in the diffusion layer, creating a catalytic cycle that generates the TPrA•⁺. This route becomes more significant when the flux of [Ru(bpy)₃]³⁺ from the electrode is high. utexas.eduresearchgate.net

'Low-Oxidation Potential' or 'Remote' Pathway: ECL can be generated at potentials where [Ru(bpy)₃]²⁺ is not directly oxidized. In this case, only the co-reactant is oxidized at the electrode. The resulting intermediates (TPrA•⁺ and TPrA•) react with [Ru(bpy)₃]²⁺ present in the solution to generate the excited state, though the exact mechanism is complex. nih.govresearchgate.netnih.gov

The choice of co-reactant profoundly impacts ECL performance. While TPrA is the benchmark, other compounds have been investigated to optimize performance for specific applications. sciepub.comnih.gov The efficiency of a co-reactant is linked to the stability and reducing power of the intermediates it forms upon oxidation.

Co-reactantTypeKey Characteristics
Tri-n-propylamine (TPrA) Tertiary Aliphatic AmineGold standard co-reactant; high ECL efficiency; forms a potent reducing radical intermediate. acs.org
Oxalate (B1200264) (C₂O₄²⁻) Carboxylate AnionA classic co-reactant that, upon oxidation, forms the strong reducing CO₂•⁻ radical. usm.edu
Amino Acids Biological MoleculeCan act as coreactants, though generally with lower efficiency than TPrA. sciepub.com
BIS-TRIS Tertiary Amine Biological BufferCan serve simultaneously as a pH buffer, supporting electrolyte, and co-reactant, simplifying assay design. nih.govresearchgate.net
2,5-dimethylthiophene (DMT) Thiophene DerivativeAn effective co-reactant with a reaction mechanism similar to that of tertiary amines. nih.gov

In some advanced systems, a non-emissive "enhancer" or redox mediator can be added. For instance, certain iridium(III) complexes can be oxidized and then react with the reduced [Ru(bpy)₃]⁺ to generate the [Ru(bpy)₃]²⁺* excited state through a 'redox-mediator' route, leading to a significant amplification of the ECL signal. researchgate.netresearchgate.net This demonstrates the tunability of the ECL process and the critical role that co-reactants and mediators play in controlling the efficiency and output of light generation.

Applications in Photocatalysis and Electrocatalysis

Energy Conversion Catalysis

The photochemical properties of the tris(bipyridyl)ruthenium system are highly reminiscent of the charge-separation events in natural photosynthesis, making it a prime candidate for artificial photosynthesis applications, including water splitting and CO₂ reduction. wikipedia.org

Performance of [Ru(bpy)₃]²⁺-Sensitized Water Oxidation Systems
Water Oxidation Catalyst (WOC)Sacrificial AcceptorKey Performance MetricValue
Tetraruthenium PolyoxometalatePersulfate (S₂O₈²⁻)Hole Scavenging Rate Constant3.6 x 10⁹ M⁻¹ s⁻¹
Tetraruthenium PolyoxometalatePersulfate (S₂O₈²⁻)Average O₂ Turnover Frequency280 s⁻¹

Data sourced from a study on a tetraruthenium polyoxometalate catalyst. nih.gov

Performance of [Ru(bpy)₃]²⁺-Sensitized CO₂ Reduction Systems
CO₂ Reduction CatalystSacrificial DonorPrimary Product(s)Total Turnover Number (TON)
[Re(bpy²⁺)(CO)₃X]ⁿ⁺ typeBIHFormate, CO1370
[Co(bpy)₃]²⁺ (homogeneous)Not specifiedCO-
[Co(bpy)₃]²⁺ with Ru(PS) on polymerNot specifiedCO8.3
trans(Cl)–Ru(bpy)(CO)₂Cl₂BNAHCO, FormateDependent on catalyst concentration

Data compiled from various studies on CO₂ reduction. researchgate.netresearchgate.netnih.govosti.gov

Photoinduced Hydrogen Evolution Systems

Tris(bipyridyl)ruthenium(3+), more commonly discussed in its initial state as Tris(bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺), is a cornerstone photosensitizer in the field of artificial photosynthesis, particularly in systems designed for photoinduced hydrogen evolution. mdpi.com Upon absorption of visible light, [Ru(bpy)₃]²⁺ is excited to a metal-to-ligand charge transfer (MLCT) state, [Ru(bpy)₃]²⁺*. This excited state is a potent redox agent, capable of both donating and accepting electrons.

In a typical three-component system for hydrogen evolution, the excited photosensitizer, [Ru(bpy)₃]²⁺*, initiates a series of electron transfer reactions. mdpi.com A sacrificial electron donor, such as ethylenediaminetetraacetic acid (EDTA) or ascorbic acid, reductively quenches the excited state, regenerating the ground state [Ru(bpy)₃]²⁺ and producing the reduced form, [Ru(bpy)₃]⁺. wikipedia.org This reduced species is a strong reducing agent and transfers an electron to a hydrogen evolution catalyst, which then reduces protons to molecular hydrogen.

Alternatively, in an oxidative quenching pathway, the excited [Ru(bpy)₃]²⁺* can be quenched by an electron acceptor. The resulting [Ru(bpy)₃]³⁺ is a powerful oxidant. wikipedia.org A sacrificial electron donor is then required to reduce [Ru(bpy)₃]³⁺ back to [Ru(bpy)₃]²⁺ to complete the catalytic cycle.

The efficiency of these systems is influenced by several factors, including the choice of sacrificial donor, the hydrogen evolution catalyst (often platinum-based or molecular catalysts like cobaloximes), and the stability of the ruthenium complex itself. nih.govnih.gov While [Ru(bpy)₃]²⁺ is a benchmark photosensitizer, research has focused on modifying its structure to enhance stability and performance. For instance, derivatives with different ligands have been synthesized to tune the redox potentials and photophysical properties of the complex. nih.gov

Below is a data table summarizing the components and performance of a representative photoinduced hydrogen evolution system utilizing a Tris(bipyridyl)ruthenium derivative.

PhotosensitizerCatalystSacrificial DonorpHTurnover Number (TON) vs. Catalyst
[Ru(bpy)₃]²⁺ derivativeCobaloximeAscorbic Acid4.5Up to 8950

Electrocatalytic Processes Initiated by Tris(bipyridyl)ruthenium Species

Tris(bipyridyl)ruthenium species are pivotal in initiating various electrocatalytic processes, with electrochemiluminescence (ECL) being a prominent and extensively studied application. In ECL, an electrochemical reaction generates a species that undergoes a highly exergonic reaction to produce an electronically excited state, which then emits light. The [Ru(bpy)₃]²⁺/tri-n-propylamine (TPrA) system is a classic example and the foundation of many commercial bioanalytical assays. nih.govnih.gov

The process is initiated by the electrochemical oxidation of both [Ru(bpy)₃]²⁺ and TPrA at an electrode surface. The oxidized [Ru(bpy)₃]³⁺ then reacts with a radical intermediate of TPrA oxidation. This reaction regenerates the [Ru(bpy)₃]²⁺ in an excited state, [Ru(bpy)₃]²⁺*, which then relaxes to the ground state by emitting a photon of light. This process allows for highly sensitive detection of various analytes. nih.govnih.gov

The electrocatalytic nature of this process lies in the regeneration of the initial ruthenium species, allowing a single molecule to participate in multiple light-emitting cycles. The efficiency of the ECL process can be enhanced through various strategies, such as the addition of nanoparticles. For instance, gold nanoparticles have been shown to enhance the electrocatalytic oxidation, leading to a significant increase in the ECL signal intensity.

Beyond ECL, Tris(bipyridyl)ruthenium complexes are employed as photoredox catalysts in organic synthesis, where they initiate single-electron transfer processes upon photoexcitation. wikipedia.orgnih.gov In these reactions, the excited state of the ruthenium complex can act as either a potent oxidant or reductant, facilitating a wide range of organic transformations that are often difficult to achieve through traditional methods. This field of photoredox catalysis leverages the ability of the ruthenium complex to initiate radical reactions under mild conditions.

The following table presents key electrochemical data for Tris(bipyridyl)ruthenium(II) relevant to its electrocatalytic applications.

Redox CoupleFormal Potential (V vs. SCE)
[Ru(bpy)₃]³⁺/[Ru(bpy)₃]²⁺+1.29
[Ru(bpy)₃]²⁺/[Ru(bpy)₃]⁺-1.33

Integration into Advanced Materials and Devices for Energy Conversion

Dye-Sensitized Solar Cells (DSSCs) Sensitization

Interfacial Electron Injection Dynamics

The conversion from the photoexcited Ru(II) complex to the Ru(III) state occurs via electron injection into the semiconductor's conduction band. This process is remarkably fast, often occurring on ultrafast timescales. Studies have shown that the electron injection can be biphasic. For instance, in some systems, a faster phase occurs within femtoseconds (e.g., <100 fs or ~200-350 fs), attributed to injection from the "hot" or initially formed excited state. A subsequent, slower component can occur on the picosecond timescale (e.g., 20-95 ps), which is assigned to injection from the relaxed, thermalized excited state. The existence of these multiple injection pathways highlights the complexity of the interfacial dynamics at the dye-semiconductor interface.

Charge Recombination Pathways at Semiconductor Interfaces

Once the charge-separated state, consisting of an electron in the TiO₂ conduction band and the oxidized dye [Ru(bpy)₃]³⁺, is formed, undesirable charge recombination pathways can occur. These pathways represent energy-wasting steps that diminish the photovoltaic performance. The primary recombination routes are:

Recombination with the oxidized dye: The injected electron can recombine with the [Ru(bpy)₃]³⁺ cation.

Recombination with the electrolyte: The electron can be intercepted by the oxidized species of the redox mediator (e.g., triiodide, I₃⁻) in the electrolyte.

The rate of these recombination reactions competes with the rate of electron transport through the semiconductor and the regeneration of the oxidized dye by the electrolyte. Strategies to minimize these recombination pathways are crucial for achieving high solar cell efficiencies.

Strategies for Enhancing Photovoltaic Performance and Stability

Significant research has focused on optimizing the performance of DSSCs based on ruthenium bipyridyl complexes. The key strategies revolve around maximizing light harvesting, improving charge injection efficiency, and, crucially, suppressing charge recombination to ensure efficient regeneration of the initial [Ru(bpy)₃]²⁺ state from the [Ru(bpy)₃]³⁺ species.

One effective strategy is co-sensitization , where a second, often metal-free organic dye, is used alongside the ruthenium complex. This approach can broaden the absorption spectrum, leading to enhanced light harvesting and improved short-circuit current density (Jsc). For example, co-sensitizing the N719 dye with specific organic dyes has been shown to increase the power conversion efficiency (PCE) from 7.50% to 10.20%. Similarly, using D–π–A configured carbazole-based co-sensitizers with the NCSU-10 ruthenium complex increased the PCE from 8.28% to 9.19%.

Another approach involves modifying the ligand structure of the ruthenium complex. Introducing bulky or long alkyl chains can prevent dye aggregation on the TiO₂ surface and shield the semiconductor from the electrolyte, thereby reducing charge recombination and improving the open-circuit voltage (Voc). Furthermore, incorporating electron-donating groups can enhance the dye's light absorption capabilities.

The stability of the device is intrinsically linked to the efficient regeneration of the dye. If the reduction of [Ru(bpy)₃]³⁺ by the electrolyte is too slow, the highly oxidizing Ru(III) species can degrade or cause side reactions, leading to a decline in performance over time. Therefore, optimizing the electrolyte composition is also a critical strategy for enhancing both performance and long-term stability.

Sensitizer SystemJsc (mA cm⁻²)Voc (V)Fill Factor (FF)Power Conversion Efficiency (η)
NCSU-10 alone20.380.6650.6118.28%
NCSU-10 + P1 Co-sensitizer21.200.6580.6599.19%
N719 alone---7.50%
N719 + O11 Co-sensitizer---10.20%
CYC-B2217.130.7140.7068.63%
CYC-B23T16.320.7220.7118.38%

Artificial Photosynthetic Systems and Charge Separation Assemblies

Artificial photosynthesis aims to replicate the natural process of converting sunlight, water, and carbon dioxide into chemical fuels. In these systems, [Ru(bpy)₃]²⁺ acts as a molecular photosensitizer that, upon light absorption, initiates a series of electron transfer reactions. The resulting [Ru(bpy)₃]³⁺ is a powerful oxidant capable of driving challenging chemical reactions, such as the oxidation of water.

Molecular Devices for Photoenergy Storage

The ultimate goal of artificial photosynthesis is to store solar energy in the chemical bonds of a fuel, such as hydrogen. Molecular assemblies based on tris(bipyridyl)ruthenium have been designed to achieve this. In a typical scheme for hydrogen production, the photoexcited [Ru(bpy)₃]²⁺ is reductively quenched by a sacrificial electron donor (like ascorbic acid) to form [Ru(bpy)₃]⁺. This reduced species then transfers an electron to a catalyst (e.g., a cobalt or platinum complex), which in turn reduces protons from water to generate hydrogen gas.

PhotosensitizerCatalystSacrificial DonorTurnover Number (TON) vs. CatalystIrradiation Time (h)
Ruthenium(II) ComplexPlatinized TiO₂Ascorbic Acid14231236
Organic Dye (TATA⁺)Cobalt ComplexAscorbic Acid8950-

Applications in Advanced Analytical and Bioanalytical Sensing Methodologies

Electrochemiluminescence (ECL) Based Biosensors

ECL technology leveraging the [Ru(bpy)₃]²⁺/³⁺ system has become a powerful tool in bioanalysis, offering substantial advantages such as high sensitivity, wide dynamic range, and low background noise. nih.govnju.edu.cn These assays typically immobilize the ruthenium complex or a biological recognition element on an electrode surface, allowing for precise control and signal amplification. nju.edu.cn

The detection of biomolecules using [Ru(bpy)₃]³⁺-based ECL can be achieved through various innovative strategies, often categorized as label-free or labeled approaches.

In label-free DNA detection , the intrinsic electrochemical activity of DNA bases is exploited. The oxidized form, [Ru(bpy)₃]³⁺, can chemically react with guanine (B1146940) and, to a lesser extent, adenine (B156593) bases in the DNA strand. This interaction results in the catalytic oxidation of these purine (B94841) bases, regenerating [Ru(bpy)₃]²⁺ and producing an ECL signal. nju.edu.cn This method allows for the direct quantification of DNA and can even be sensitive enough to discriminate between single-stranded and double-stranded DNA, or detect single-base mismatches in gene sequences. nju.edu.cn

Labeled detection methods offer enhanced sensitivity and specificity. In this format, the [Ru(bpy)₃]²⁺ complex is covalently attached as a label to a probe molecule, such as a single-stranded DNA (ssDNA) probe or an antibody. nih.gov

For DNA detection: A [Ru(bpy)₃]²⁺-labeled ssDNA probe hybridizes with its complementary target DNA sequence. This complex is then brought to the electrode surface, often via magnetic beads. Upon application of a potential, the ECL reaction with a coreactant like tripropylamine (B89841) (TPrA) occurs, and the signal intensity is proportional to the amount of target DNA present. nih.govnih.gov

For protein detection: The principle is similar, employing a [Ru(bpy)₃]²⁺-labeled antibody that specifically binds to the target protein (antigen). The resulting immunocomplex is captured on an electrode surface, and the ECL signal is generated, allowing for highly sensitive protein quantification. researchgate.netmdpi.com

[Ru(bpy)₃]³⁺-based ECL is a dominant technology in the field of immunoassays, commercialized for clinical diagnostics due to its superior performance over traditional methods like ELISA. scnu.edu.cn The most common format is the sandwich immunoassay . nih.govresearchgate.net

In a typical magnetic bead-based sandwich immunoassay:

A capture antibody, specific to the target analyte, is immobilized on a solid phase, such as streptavidin-coated magnetic beads (via biotinylation). nih.gov

The sample containing the analyte is added, and the analyte binds to the capture antibody. nih.gov

A detection antibody, also specific to the analyte but at a different epitope, is introduced. This antibody is covalently labeled with a [Ru(bpy)₃]²⁺ derivative. nih.gov

A "sandwich" complex is formed (bead-capture antibody-analyte-detection antibody-[Ru(bpy)₃]²⁺). researchgate.net

A magnetic field is used to bring these beads into contact with an electrode surface. nih.gov

Upon addition of a coreactant (e.g., TPrA) and application of a voltage, the ECL signal is generated and measured, correlating directly with the analyte concentration. nih.gov

This methodology has been applied to detect a wide range of biomarkers with exceptional sensitivity.

AnalyteAssay FormatDetection Limit (LOD)Linear RangeReference
Carcinoembryonic Antigen (CEA)Magnetic Bead-Based Sandwich Immunoassay0.4 ng/mL (~2.5 pM)Not Specified scnu.edu.cn
Alpha-fetoprotein (AFP)Sandwich Immunoassay with SiO₂@Ru Nanoparticle Labels0.035 ng/mL0.05 - 20 ng/mL nih.gov
C-Reactive Protein (CRP)Lateral Flow Immunoassay with Ru(bpy)₃²⁺-AuNP Labels4.6 pg/mL0.01 - 1000 ng/mL acs.org
Glutamate Decarboxylase Antibody (GADA)Sandwich Immunoassay on PEG-modified Au electrode0.03 U/mL0.1 - 100 U/mL mdpi.com

Aptamers are short, single-stranded DNA or RNA molecules that can bind to a wide range of targets—from small molecules to proteins and cells—with high affinity and specificity. When used as the recognition element in ECL sensors, they offer unique advantages, including ease of synthesis, modification, and high stability. nih.gov

In an aptamer-based sensor (aptasensor), the aptamer is typically immobilized on the electrode surface. The binding of the target molecule to the aptamer induces a conformational change. This change can be designed to either bring a [Ru(bpy)₃]²⁺ label closer to the electrode, resulting in a "signal-on" response, or move it further away, causing a "signal-off" response.

For example, a hairpin-structured DNA probe containing an aptamer sequence can be designed. The loop of the hairpin can intercalate [Ru(bpy)₃]²⁺. In the presence of the target DNA, the hairpin structure opens to hybridize, releasing the ruthenium complex and causing a decrease in the ECL signal. nih.gov This principle allows for the sensitive detection of various analytes.

AnalyteSensing StrategyDetection Limit (LOD)Linear RangeReference
Target DNAHairpin DNA probe with intercalated Ru(bpy)₃²⁺ on CdSe QD-modified electrode0.18 fM1.0 fM - 1.0 pM nih.gov
Glypican-3Competitive assay with Ru(bpy)₃²⁺ labeled on Pd-MOFs20.0 fg/mLNot Specified nih.gov

Luminescent Sensing of Environmental and Chemical Analytes

Beyond ECL, the inherent photoluminescence (or fluorescence) of the [Ru(bpy)₃]²⁺ complex is a powerful tool for sensing applications. The principle here often relies on the quenching or enhancement of its luminescence upon interaction with a target analyte. The excited state, [Ru(bpy)₃]²⁺*, can be deactivated by energy or electron transfer to an analyte, leading to a decrease in emission intensity (quenching).

By modifying the bipyridine ligands with specific recognition moieties, selective luminescent probes for various ions and small molecules have been developed.

Oxygen: One of the earliest applications was in oxygen sensing. Molecular oxygen is an efficient quencher of the [Ru(bpy)₃]²⁺ excited state. The luminescence intensity is inversely proportional to the oxygen concentration, a principle that has been used to monitor oxygen uptake in chemical and enzymatic reactions. nih.gov

Metal Ions: A derivative of [Ru(bpy)₃]²⁺ tethered to a cyclen (1,4,7,10-tetraazacyclododecane) molecule acts as a selective "ON-OFF" sensor for Copper(II) ions in aqueous solutions. The binding of Cu²⁺ to the cyclen moiety quenches the ruthenium complex's luminescence. rsc.org

Anions: The same Cu²⁺-bound complex can function as an "OFF-ON" sensor for sulfide (B99878) anions (S²⁻). The sulfide ion preferentially binds to the Cu²⁺, displacing it from the cyclen and restoring the luminescence of the ruthenium complex. rsc.org Similarly, an oximated [Ru(bpy)₃]²⁺ complex has been shown to react specifically with hypochlorite (B82951) (ClO⁻), resulting in an oxidation reaction that enhances luminescence, allowing for its detection in water. rsc.org

Small Molecules: [Ru(bpy)₃]³⁺-based chemiluminescence has been employed for the detection of analytes like oxalate (B1200264) and proline, where the reaction kinetics with the ruthenium complex can be monitored to determine concentrations. mdpi.comnih.gov It has also been investigated for detecting heroin on surfaces. nih.gov

Immobilizing [Ru(bpy)₃]²⁺ within polymer or composite matrices is a key strategy for creating robust, reusable, and highly sensitive solid-state sensors. nju.edu.cn These matrices provide a stable environment for the luminophore and can enhance its analytical performance.

Polymer Matrices: Ruthenium polypyridyl complexes have been incorporated into polymers like polyethylene (B3416737) glycol (PEG) for sensing applications. Such incorporation can shield the luminophore, for instance, slowing the rate of oxygen quenching compared to the free complex in solution. nih.gov Cation-exchange polymers like Nafion are widely used to electrostatically entrap the positively charged [Ru(bpy)₃]²⁺ cation, creating a stable film on an electrode surface for ECL sensing. nju.edu.cnresearchgate.net

Composite Matrices: The performance of these sensors can be significantly improved by creating composites with nanomaterials.

Silica (B1680970): [Ru(bpy)₃]²⁺ can be entrapped within silica nanoparticles or mesoporous silica films. nih.govresearchgate.net The porous structure allows analytes and coreactants to diffuse and interact with the immobilized complex while preventing the luminophore from leaching. nih.gov This approach enhances signal stability and sensitivity. mdpi.com

Graphene and Carbon Nanotubes (CNTs): Incorporating graphene or CNTs into a Nafion film containing [Ru(bpy)₃]²⁺ dramatically enhances ECL sensitivity. mdpi.comresearchgate.net These carbon nanomaterials have excellent conductivity and high surface area, facilitating electron transfer and connecting more ruthenium sites to the electrode, thereby amplifying the ECL signal by orders of magnitude. researchgate.net A graphene-titania-Nafion composite, for example, has been used to create a highly sensitive and stable ECL sensor. mdpi.com

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in characterizing the properties of [Ru(bpy)₃]³⁺. These methods provide a robust framework for investigating the electronic landscape of the complex, predicting its spectroscopic behavior, and exploring the intricacies of its geometry in different electronic states.

Prediction of Electronic Structure and Spectroscopic Properties

DFT calculations have been successfully employed to describe the electronic ground state of [Ru(bpy)₃]³⁺. In its oxidized form, the complex possesses a Ru(III) center with a d⁵ electron configuration. The highest occupied molecular orbitals (HOMOs) are predominantly of ruthenium d-orbital character, while the lowest unoccupied molecular orbitals (LUMOs) are localized on the π* orbitals of the bipyridine ligands. This electronic arrangement is crucial for understanding the complex's potent oxidizing nature.

Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. For [Ru(bpy)₃]³⁺, TD-DFT calculations can identify and characterize the nature of its electronic transitions. Unlike the well-known metal-to-ligand charge transfer (MLCT) bands in the visible region of the [Ru(bpy)₃]²⁺ spectrum, the absorption features of [Ru(bpy)₃]³⁺ are typically assigned to ligand-to-metal charge transfer (LMCT) and intra-ligand (π-π*) transitions. Computational studies can predict the energies and oscillator strengths of these transitions, providing valuable data for interpreting experimental spectra.

Predicted Spectroscopic Properties of Tris(bipyridyl)ruthenium(3+) from TD-DFT Calculations
Transition TypeCalculated Excitation Energy (eV)Key Orbital ContributionsOscillator Strength (Calculated)
LMCT~2.5 - 3.5bpy(π) → Ru(d)Moderate
π-π> 3.5bpy(π) → bpy(π)High

Characterization of Ground and Excited State Geometries

DFT calculations are routinely used to optimize the molecular geometry of [Ru(bpy)₃]³⁺ in its electronic ground state. These calculations provide precise information about bond lengths and angles, which can be compared with experimental data from X-ray crystallography. In the ground state, the complex adopts a pseudo-octahedral geometry with D₃ symmetry, characterized by specific Ru-N bond lengths and bite angles of the bipyridine ligands.

Upon electronic excitation, the geometry of the complex can change significantly. TD-DFT can be used to optimize the geometries of excited states, providing insights into the structural rearrangements that occur after light absorption. For [Ru(bpy)₃]³⁺, excitation into an LMCT state would lead to an increase in the Ru-N bond lengths and a distortion of the coordination sphere, reflecting the transfer of electron density from the ligands to the metal center.

Calculated Geometrical Parameters for Tris(bipyridyl)ruthenium(3+) in Ground and Excited States
ParameterGround State (DFT)LMCT Excited State (TD-DFT)
Ru-N Bond Length (Å)~2.08Slightly elongated
N-Ru-N Bite Angle (°)~79Slightly altered
SymmetryD₃Likely distorted

Elucidation of Electron Transfer Pathways and Transition States

As a powerful oxidizing agent, the electron transfer reactions of [Ru(bpy)₃]³⁺ are of significant interest. Computational chemistry provides tools to investigate the mechanisms of these reactions at a fundamental level. DFT can be used to calculate the reorganization energy associated with the [Ru(bpy)₃]³⁺/²⁺ self-exchange reaction, a key parameter in Marcus theory of electron transfer.

Furthermore, quantum chemical calculations can be employed to map out the potential energy surfaces for electron transfer reactions between [Ru(bpy)₃]³⁺ and various electron donors. By identifying the transition state structures and calculating the activation barriers, these studies can elucidate the intimate details of the reaction pathway. This includes understanding the role of solvent reorganization and the electronic coupling between the donor and acceptor.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a complementary approach to quantum chemical calculations by allowing the study of the dynamic behavior of [Ru(bpy)₃]³⁺ and its interactions with its environment over time. MD simulations treat the atoms and molecules as classical particles moving under the influence of a force field, enabling the exploration of conformational dynamics and solvation phenomena.

Solvation Shell Dynamics and Interfacial Interactions

The behavior of [Ru(bpy)₃]³⁺ in solution is critically influenced by its interactions with solvent molecules. MD simulations can provide a detailed picture of the solvation shell surrounding the complex. By analyzing the radial distribution functions, it is possible to determine the number of solvent molecules in the first and second solvation shells and their average distance from the ruthenium center.

The dynamics of the solvation shell, including the exchange of solvent molecules between the bulk and the coordination sphere, can also be investigated. This is particularly important for understanding the solvent reorganization energy component of electron transfer reactions. MD simulations can also be used to study the behavior of [Ru(bpy)₃]³⁺ at interfaces, such as at an electrode surface or in a micellar environment, providing insights into its reactivity in heterogeneous systems.

Typical Findings from MD Simulations of Tris(bipyridyl)ruthenium(3+) in Aqueous Solution
PropertyFinding
First Solvation Shell Coordination NumberDependent on the specific force field and water model used
Ru-O(water) Distance (Å)Characterized by a distinct peak in the radial distribution function
Solvent Residence Time (ps)Provides a measure of the lability of the solvation shell

Conformational Dynamics of Ligands and Complex

These conformational dynamics can be influenced by the solvent and the electronic state of the complex. Understanding these motions is important as they can modulate the electronic properties of the complex and potentially influence its reactivity. For instance, ligand conformational changes could play a role in gating electron transfer processes.

Simulation of Excited State Relaxation and Energy Transfer

Theoretical and computational chemistry approaches are indispensable for elucidating the complex photophysical processes of tris(bipyridyl)ruthenium complexes. The journey from light absorption to the final fate of the excited state involves a series of ultrafast events, including electronic and vibrational relaxation, intersystem crossing, and potential energy transfer to other molecules. Simulating these dynamics provides a molecular-level understanding that complements experimental observations.

Advanced computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT) and non-adiabatic molecular dynamics, have become central to mapping these processes. researchgate.net TD-DFT is widely employed to describe the optical properties of transition metal complexes, including calculating absorption spectra and characterizing the nature of the excited states. researchgate.netresearchgate.net For dynamic processes, trajectory-based non-adiabatic molecular dynamics schemes, such as Tully's fewest-switches surface hopping, are used to simulate photochemical and photophysical events beyond the Born-Oppenheimer approximation. nccr-must.ch To account for the significant influence of the surrounding medium, these quantum mechanical (QM) calculations are often integrated with classical molecular mechanics (MM) in a QM/MM framework, which treats the solvent environment explicitly. nccr-must.chresearchgate.net

Upon photoexcitation into the singlet metal-to-ligand-charge-transfer (¹MLCT) band, the complex undergoes a series of rapid relaxation events. rsc.org One of the most critical initial steps is the intersystem crossing (ISC) to the triplet manifold (³MLCT). rsc.org Due to the strong spin-orbit coupling introduced by the heavy ruthenium atom, this transition is highly efficient, occurring on an ultrafast timescale of approximately 30 femtoseconds with a quantum yield near unity. mdpi.com Non-adiabatic molecular dynamics simulations using LR-TDDFT have been successfully applied to model this ultrafast singlet-to-triplet conversion process. nccr-must.ch These simulations confirm that following the initial delocalized excitation, charge localization onto a single bipyridine ligand can occur, a process influenced by solvent reorganization. nih.gov

The subsequent relaxation pathway of the long-lived ³MLCT state determines the complex's emissive properties and photochemical reactivity. A key competing deactivation channel is the thermal population of a non-luminescent, dissociative triplet metal-centered (³MC) state. arxiv.orgresearchgate.net Computational studies focus on mapping the potential energy surfaces of these triplet states to understand the transition between them. The energy barrier for the ³MLCT → ³MC conversion is a critical parameter that controls the luminescence lifetime and quantum yield. arxiv.org For [Ru(bpy)₃]²⁺, calculations show a substantial energy barrier between the ³MLCT and the higher-energy ³MC state, explaining its strong luminescence at room temperature. rsc.org In contrast, for substituted complexes where the ³MC state is lower in energy than the ³MLCT state, an intermediate state with a lifetime of about 400 ps has been observed, consistent with DFT calculations of the lowest energy ³dd state. rsc.org Theoretical models have been used to locate the minimum energy crossing point between the ³MC state and the singlet ground state, identifying the deactivation funnel for the radiationless return to the ground state. researchgate.netresearchgate.net

Beyond intramolecular relaxation, the excited state of the ruthenium complex can be quenched via energy transfer to other molecules. nih.gov Simulations can provide insights into the mechanisms of these intermolecular processes, which are vital in applications such as dye-sensitized solar cells. The quenching of the triplet excited state can occur through energy transfer to a dye molecule in its ground state, a process that competes with radiative and non-radiative decay. nih.gov

The table below summarizes key findings from computational simulations of the excited state dynamics.

ProcessComputational MethodKey Findings / Calculated ParametersReference
Intersystem Crossing (¹MLCT → ³MLCT)Non-adiabatic Molecular Dynamics (LR-TDDFT/MM)Ultrafast process occurring in ~30 fs with near-unity quantum yield. nccr-must.chmdpi.com
Non-radiative Decay (³MLCT → ³MC)Density Functional Theory (DFT)Calculation of potential energy surfaces and the energy barrier between the ³MLCT and ³MC states, which governs luminescence. rsc.orgarxiv.org
Ground State RecoveryDensity Functional Theory (DFT)Optimization of the minimum energy crossing point between the ³MC state and the singlet ground state, characterizing the deactivation funnel. researchgate.net
Excited State LifetimesTime-Resolved Spectroscopy & DFTFor some substituted Ru(II) complexes, an intermediate ³dd state lifetime of ~400 ps is observed and calculated. rsc.org
Excited State Electron TransferTime-Resolved Emission SpectroscopyA fast-decay time component (25±5 ns) was observed for [Ru(bpy)₃]²⁺ on sensitized TiO₂, attributed to excited-state electron transfer. nih.gov

The following data table outlines the primary theoretical approaches used to simulate the photophysics of Tris(bipyridyl)ruthenium complexes.

Computational ApproachApplication in Simulating [Ru(bpy)₃]³⁺ Photophysics
Density Functional Theory (DFT)Calculates ground state geometries, maps potential energy surfaces of excited states (³MLCT, ³MC), and determines energy barriers for non-radiative decay pathways. rsc.orgarxiv.org
Time-Dependent DFT (TD-DFT)Computes vertical excitation energies, simulates electronic absorption and emission spectra, and characterizes the nature of MLCT and MC excited states. researchgate.netnih.govaip.org
Non-Adiabatic Molecular Dynamics (NAMD)Simulates the time evolution of the photoexcited complex, including ultrafast processes like intersystem crossing from ¹MLCT to ³MLCT states using methods like Trajectory Surface Hopping (TSH). nccr-must.ch
Quantum Mechanics/Molecular Mechanics (QM/MM)Incorporates the effect of the solvent environment on the photophysical processes by treating the complex with QM and the solvent with MM. nccr-must.chresearchgate.netnih.gov

Advanced Spectroscopic Techniques for Mechanistic Elucidation

Ultrafast Time-Resolved Absorption and Emission Spectroscopy

Ultrafast time-resolved absorption and emission spectroscopy are indispensable tools for directly observing the initial events that follow photoexcitation of ruthenium-bipyridyl complexes. These techniques provide real-time snapshots of the electronic and structural changes occurring on femtosecond to nanosecond timescales.

Monitoring Transient Species and Excited State Evolution

Upon photoexcitation into its metal-to-ligand charge-transfer (MLCT) bands, [Ru(bpy)3]2+ undergoes a series of rapid transformations. wikipedia.org Time-resolved transient absorption spectroscopy allows for the monitoring of the evolution of the initially formed Franck-Condon state to the long-lived triplet MLCT (3MLCT) state. unt.edu These measurements can resolve ultrafast dynamics that are intramolecular in nature and are associated with non-radiative relaxation processes. unt.edu

The excited-state dynamics have been investigated using femtosecond fluorescence upconversion spectroscopy, which has enabled the first observation of the emission from the Franck-Condon excited singlet state of [Ru(bpy)3]2+. nih.gov This initial excited state is extremely short-lived. Detailed data analysis suggests that upon excitation, a crossover from the higher excited singlet MLCT (1MLCT) states to the vibrationally hot triplet manifold occurs. nih.gov This is followed by vibrational cooling within the triplet manifold, relaxing to the long-lived triplet state. nih.gov The evolution of the system can be followed by monitoring the species-associated difference IR spectra. unige.ch

Picosecond and Nanosecond Dynamics

On the picosecond timescale, several key processes occur, including intersystem crossing and intramolecular vibrational relaxation. For [Ru(bpy)3]2+, intersystem crossing from the 1MLCT to the 3MLCT state happens within the first 130 femtoseconds following excitation. nih.gov Subsequent dynamics on the picosecond scale are attributed to intramolecular vibrational relaxation and vibrational cooling. nih.govnih.gov In some derivatives of [Ru(bpy)3]2+, a longer-lived emission in the picosecond range has been observed, indicating complex excited-state dynamics that are dependent on both pump and probe wavelengths. nih.gov

Time-resolved emission spectroscopy on the nanosecond timescale reveals the decay of the luminescent 3MLCT state. For instance, when investigating [Ru(bpy)3]2+ on the surface of sensitized TiO2 films, a fast-decay time component of 25±5 ns was observed, which was absent when TiO2 was replaced by ZrO2. nih.gov This highlights the role of the environment and interfacial processes in the excited-state decay. The long lifetime of the excited state, typically around 650 ns in water, is a hallmark of the [Ru(bpy)3]2+ complex and is attributed to the triplet character of the emissive state. wikipedia.org

Key Dynamic Processes in Photoexcited [Ru(bpy)3]2+
ProcessTimescaleTechniqueObservation
Intersystem Crossing (1MLCT → 3MLCT)~40 - 130 fsFemtosecond Fluorescence Upconversion, Transient AbsorptionCrossover from higher excited singlet states to the triplet manifold. nih.govnih.gov
Vibrational Cooling0.56 - 1.3 psFemtosecond Fluorescence UpconversionRelaxation of the vibrationally excited triplet state. nih.gov
3MLCT State Lifetime~650 - 890 nsTime-Resolved Emission SpectroscopyDecay of the luminescent excited state in solution. wikipedia.org
Interfacial Electron Transfer~25 nsTime-Resolved Emission SpectroscopyQuenching of emission on sensitized TiO2 surfaces. nih.gov

Resonance Raman Spectroscopy for Vibrational Fingerprinting of Excited States

Resonance Raman (rR) spectroscopy is a powerful technique for obtaining detailed vibrational information about the electronic ground and excited states of molecules. acs.orgacs.org By tuning the excitation wavelength to coincide with an electronic absorption band, specific vibrational modes associated with the chromophore can be selectively enhanced. researchgate.net This allows for the identification of structural changes that occur upon electronic excitation. For [Ru(bpy)3]2+, rR spectra provide a vibrational fingerprint of the bipyridine ligands, and changes in these spectra upon excitation can reveal the localization of the excited electron. researchgate.netnih.gov

Transient Infrared Absorption Spectroscopy

Transient infrared (TRIR) absorption spectroscopy provides complementary information to electronic spectroscopy by probing the vibrational structure of transient species. rsc.org This technique is highly sensitive to changes in charge distribution and the geometry of intermediate species. unige.ch Ultrafast TRIR studies on [Ru(bpy)3]2+ have elucidated the evolution of the system following excitation into the 1MLCT band. unige.chrsc.org The spectra reveal derivative-type signals corresponding to the ring stretching and C-H bending modes of the bipyridine ligands, as well as new absorption bands associated with the bpy radical anion formed in the MLCT state. unige.ch These experiments have confirmed that for [Ru(bpy)3]2+, no intermediate state is evident during the relaxation of the 3MLCT state back to the ground state, in contrast to some of its derivatives where a short-lived intermediate ³dd state is observed. rsc.orgsemanticscholar.org

Advanced Mass Spectrometry (e.g., IRMPD) for Gas-Phase Studies

Studying the intrinsic properties of ions in the absence of solvent interactions is made possible by gas-phase spectroscopic techniques coupled with mass spectrometry. osti.gov Infrared multiple photon dissociation (IRMPD) spectroscopy, often utilizing a free-electron laser, has been used to obtain vibrational spectra of isolated gaseous ions like [Ru(bpy)3]2+ and its one-electron reduced form, [Ru(bpy)3]+. nih.govacs.org These experimental spectra, when compared with density functional theory (DFT) calculations, provide critical benchmarks for theoretical models. nih.govacs.org For instance, IRMPD studies have revealed significant changes in the infrared spectrum upon reduction of the complex, indicating structural and electronic rearrangements. nih.govacs.org Additionally, photodissociation mass spectroscopy has been used to record the visible absorption spectrum of isolated Ru(bpy)3+ ions, showing broad absorption similar to that in solution. rsc.org

Experimental IRMPD Band Positions (cm⁻¹) for Gaseous [Ru(bpy)3]²⁺ and [Ru(bpy)3]⁺
IonDominant Band 1Dominant Band 2Reference
[Ru(bpy)3]²⁺1436757 acs.org
[Ru(bpy)3]⁺Increased number of strong, broadened IR bands nih.govacs.org

X-ray Photoelectron Spectroscopy (XPS) and Other Surface Techniques

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material. This technique has been employed to characterize thin films of [Ru(bpy)3]2+ electrografted onto surfaces, such as boron-doped diamond. rsc.orgresearchgate.net By analyzing the core level spectra of Ru, N, and C, the integrity and binding of the complex to the surface can be confirmed. rsc.orgresearchgate.net For example, the Ru 3d core level spectrum can be used to identify the oxidation state of the ruthenium center in the immobilized complex. researchgate.net Such surface techniques are crucial for understanding the behavior of these complexes in applications like sensors and molecular electronics where the interface plays a critical role.

Representative XPS Binding Energies (eV) for [Ru(bpy)3]²⁺ Species
Core LevelBinding Energy (eV)AssignmentReference
Ru 3d₅/₂~280.7 - 281.7Ru(II) or Ru(III) state researchgate.net
Ru 3d₃/₂~285.5 - 285.7Ru(II) or Ru(III) state researchgate.net
N 1s~399 - 401Bipyridyl nitrogen atoms researchgate.net

Future Research Directions and Emerging Paradigms

Design of Novel Tris(bipyridyl)ruthenium Architectures with Enhanced Performance

A primary focus of future research is the rational design of new molecular and supramolecular structures to improve the performance of tris(bipyridyl)ruthenium complexes. This involves modifying the core complex and its immediate environment to tailor its properties for specific applications.

Ligand Functionalization: The synthesis of novel tris(bipyridyl)ruthenium complexes with tailored functionalities is a key area of investigation. By attaching different substituents to the bipyridine ligands, researchers can fine-tune the complex's redox potentials, absorption and emission characteristics, and reactivity. For instance, the introduction of chiral esters and amides at the 4,4'-positions of the bipyridine ligands has been explored to create new chiral architectures. nih.gov While these specific chiral groups did not induce chirality at the metal center, this line of research opens avenues for creating stereospecific catalysts and sensors. nih.gov The electron-donating or withdrawing nature of these substituents can significantly influence the electronic properties of the complex. nih.gov

Supramolecular Assemblies: A promising strategy involves the non-covalent encapsulation of the ruthenium complex within larger host molecules. Shape-switchable cyclophanes have been designed to capture and release the tris(bipyridine)ruthenium cation in water. nih.govacs.org This "nanometric coordination chemistry in an open/shut box" allows for external control over the complex's properties and reactivity, such as its luminescence and electron transfer capabilities. nih.govacs.org This approach can shield the complex from the aqueous environment, enhancing its luminescence, and provides a mechanism to switch its functions on and off for applications in photocatalysis, electrocatalysis, and sensing. nih.govacs.org

Encapsulation in Porous Materials: To overcome limitations like dimerization and degradation in solution, researchers are encapsulating tris(bipyridyl)ruthenium complexes within robust porous scaffolds. e-asct.orge-asct.org Zeolitic imidazolate frameworks (ZIFs) have emerged as effective host materials. e-asct.orge-asct.org Encapsulation within ZIF-11, ZIF-12, and ZIF-71 has been shown to stabilize the complex and enhance its photocatalytic activity. e-asct.orge-asct.org These composite materials exhibit efficient electron transfer from the excited ruthenium complex to the ZIF framework and demonstrate excellent stability, paving the way for more durable and efficient photocatalytic systems. e-asct.orge-asct.org

Table 1: Strategies for Novel Tris(bipyridyl)ruthenium Architectures
Architecture StrategyDescriptionPotential EnhancementReference
Ligand FunctionalizationStepwise synthesis of complexes with differentially substituted bipyridine ligands (e.g., with chiral esters or amides).Tunable electronic properties, introduction of chirality, modified reactivity. nih.gov
Supramolecular EncapsulationUse of large, shape-switchable cyclophanes to reversibly bind the ruthenium complex in an "open/shut box".Enhanced luminescence, protection from solvent, switchable catalytic and sensing functions. nih.govacs.org
Porous Material ScaffoldingEncapsulation of the ruthenium complex within the pores of materials like Zeolitic Imidazolate Frameworks (ZIFs).Increased stability, prevention of dimerization, enhanced photocatalytic activity and lifetime. e-asct.orge-asct.org

Exploration of New Catalytic Transformations and Energy Applications

The unique excited-state and redox properties of the tris(bipyridyl)ruthenium core are central to its use in catalysis and energy conversion. Future work aims to expand its role in these areas, particularly in harnessing solar energy.

Photocatalytic Water Splitting: A long-standing goal is the use of tris(bipyridyl)ruthenium complexes in artificial photosynthesis to split water into hydrogen and oxygen. The excited state of the Ru(II) complex can initiate electron transfer, leading to the formation of Ru(III). pnas.orgosti.govwikipedia.org This powerful oxidant is capable of oxidizing water to produce oxygen, while the electron can be used to reduce protons to hydrogen. pnas.orgwikipedia.org Research is focused on improving the efficiency and stability of these systems, often by coupling the ruthenium complex with catalysts for the water oxidation and reduction half-reactions. pnas.orgosti.govwikipedia.org The reaction of tris(bipyridyl)ruthenium(3+) with hydroxide (B78521) to produce dioxygen is a key step in proposed solar energy storage systems. pnas.orgosti.gov

Dye-Sensitized Solar Cells (DSSCs): Tris(bipyridyl)ruthenium derivatives are archetypal photosensitizers in DSSCs. mdpi.com Upon light absorption, the complex injects an electron into the conduction band of a semiconductor (like TiO₂), initiating the flow of electric current. Future research involves designing new ruthenium complexes with broader absorption spectra and optimized electronic coupling with semiconductor surfaces to enhance the efficiency of light-to-electricity conversion. mdpi.com

Photoredox Catalysis in Organic Synthesis: The ability of excited tris(bipyridyl)ruthenium(II) to act as both a potent reductant and oxidant (after quenching) has made it a versatile photoredox catalyst in organic synthesis. wikipedia.org It can facilitate a wide range of chemical transformations under mild conditions using visible light. nih.gov Future directions include the development of new ruthenium-based catalysts to enable novel bond-forming reactions and improve reaction selectivity and efficiency. wikipedia.org

Table 2: Energy Applications of Tris(bipyridyl)ruthenium Complexes
ApplicationMechanismResearch GoalReference
Solar Water SplittingPhotoexcited Ru(II)* generates Ru(III), a strong oxidant that drives water oxidation to O₂.Increase efficiency and stability of the overall water splitting cycle. pnas.orgosti.govwikipedia.org
Dye-Sensitized Solar Cells (DSSCs)Ru(II) complex acts as a photosensitizer, absorbing light and injecting an electron into a semiconductor.Design complexes with broader solar spectrum absorption and improved charge transfer kinetics. mdpi.com
Photoredox CatalysisUtilizes the redox properties of the excited state Ru(II)* and the quenched Ru(III)/Ru(I) species to drive organic reactions.Discover new catalytic transformations and enhance reaction selectivity. wikipedia.orgnih.gov

Integration into Miniaturized Devices and Platforms

The robust photophysical and electrochemical properties of tris(bipyridyl)ruthenium complexes make them ideal candidates for integration into various analytical and optoelectronic devices. A significant trend is the development of miniaturized, solid-state systems.

Electrochemiluminescence (ECL) Sensors: The tris(bipyridyl)ruthenium(II)/(III) system is the gold standard in ECL applications due to its high sensitivity and stability. researchgate.netnih.gov Future research is focused on fabricating miniaturized, solid-state ECL sensors. researchgate.netnih.gov Chip-type detection cells have been developed for use in capillary electrophoresis (CE) and flow injection (FI) analysis, enabling sensitive detection of various analytes like tripropylamine (B89841) and proline. nih.gov These heterogeneous platforms enhance electron transfer kinetics compared to solution-phase systems and are being integrated into microchip CE for high-throughput analysis. researchgate.netnih.gov

Organic Light-Emitting Devices (OLEDs): The emissive properties of the tris(bipyridyl)ruthenium core are being exploited in the development of OLEDs. rsc.orgmit.educornell.edu Research in this area involves fabricating thin films of ruthenium complexes and studying how film thickness and interfaces with electrodes affect the electroluminescence efficiency. rsc.orgcornell.edu Structural design of the ruthenium complexes is crucial for achieving high-performance solid-state light-emitting devices. mit.edu Understanding and mitigating quenching mechanisms at the electrode interfaces is a key challenge to improving device performance. cornell.edu

Synergistic Development of Experimental and Computational Methodologies

A powerful paradigm in advancing the chemistry of tris(bipyridyl)ruthenium is the close integration of experimental techniques with high-level computational modeling. This synergy provides deeper insights into the intrinsic properties of the complex, which is often difficult to achieve through experiments alone.

Spectroscopic Characterization and Theoretical Prediction: Researchers are combining experimental spectroscopic data with quantum chemical simulations to gain a more complete understanding of the electronic and vibrational structure of tris(bipyridyl)ruthenium complexes. For example, experimental electroabsorption spectra have been compared with results from time-dependent density-functional theory (TDDFT) to elucidate the nature of the metal-to-ligand charge transfer (MLCT) excited states. mdpi.com

Gas-Phase Studies: To probe the intrinsic properties of the ruthenium complex without interference from solvents or counter-ions, gas-phase experiments are invaluable. nih.gov The vibrational spectra of isolated [Ru(bpy)₃]²⁺ and its one-electron reduced form, [Ru(bpy)₃]⁺, have been measured and compared with spectra predicted by density functional theory (DFT). nih.gov This approach allows for precise validation of computational methods and provides a fundamental understanding of how the complex's structure is affected by its oxidation state. nih.gov This synergy between advanced experimental techniques and computational chemistry is essential for the rational design of future generations of tris(bipyridyl)ruthenium complexes with predictable and enhanced properties. acs.org

Q & A

Q. What are the established methods for synthesizing and characterizing tris(bipyridyl)ruthenium(II/III) complexes?

Tris(bipyridyl)ruthenium(II) chloride hexahydrate ([Ru(bpy)₃]Cl₂·6H₂O) is typically synthesized via a one-step recrystallization method using KCl after reacting ruthenium(III) chloride hydrate with 2,2′-bipyridine, achieving ~75% yield . Structural validation employs elemental analysis, ¹H/¹³C-NMR, IR, and UV-Vis spectroscopy. For purity, trace metal analysis (>99.95%) and melting point verification (>300°C) are critical . Advanced characterization may include X-ray crystallography or luminescence decay studies to confirm octahedral geometry and electronic transitions .

Q. What photophysical properties define tris(bipyridyl)ruthenium(II/III) complexes, and how are they experimentally quantified?

The [Ru(bpy)₃]²⁺ complex exhibits strong orange emission (λmax = 610–620 nm) due to metal-to-ligand charge transfer (MLCT) transitions . Key parameters include:

  • Quantum yield : Measured via comparative actinometry using a reference fluorophore (e.g., quinine sulfate).
  • Lifetime : Time-resolved fluorescence spectroscopy quantifies excited-state decay (typically ~600 ns in aqueous solutions) .
  • Electrochemical behavior : Cyclic voltammetry reveals reversible Ru(II)/Ru(III) redox couples (E1/2 ~1.3 V vs. Ag/AgCl) .
    Solvent polarity and pH significantly affect these properties; for example, acidic conditions stabilize Ru(III) but require in-situ generation via peroxodisulfate oxidation .

Advanced Research Questions

Q. How do intercalation or immobilization strategies impact the luminescence efficiency and stability of tris(bipyridyl)ruthenium complexes?

Intercalation into matrices like zirconium phosphate (ZrP) modulates luminescence through self-quenching effects. At low [Ru(bpy)₃]²⁺/ZrP ratios, ordered 2D arrangements reduce quenching, but higher ratios induce aggregation and emission loss . Immobilization in silica nanoparticles or Nafion films enhances stability for reusable chemiluminescence (CL) sensors but may reduce quantum yield by 20–30% due to restricted molecular mobility . Methodological optimization involves tuning the host-guest ratio and characterizing via TEM/XRD to confirm dispersion .

Q. What mechanisms underlie electrochemiluminescence (ECL) in tris(bipyridyl)ruthenium(II)-based systems, and how are co-reactants selected for bioanalytical applications?

ECL arises from annihilation (Ru(II)* → Ru(III) + e⁻) or co-reactant pathways (e.g., tripropylamine (TPrA) → TPrA• radicals regenerating Ru(II)*) . Key considerations:

  • Co-reactant choice : TPrA provides strong signals but requires alkaline conditions; oxalate is pH-sensitive but minimizes background noise .
  • Signal amplification : Nanocomposites (e.g., carbon nanotubes) enhance electron transfer, improving detection limits for DNA (attomolar) or proteins (pg/mL) .
  • Fabrication : Heterogeneous systems (e.g., Ru(bpy)₃²⁺-doped microgels) enable reusable platforms with 90% signal retention after 50 cycles .

Q. How can researchers resolve contradictions in electron transfer kinetics between solution-phase and immobilized tris(bipyridyl)ruthenium complexes?

Discrepancies often stem from microenvironmental effects (e.g., electrostatic interactions in ZrP) or restricted diffusion in solid matrices. Experimental approaches:

  • Transient absorption spectroscopy : Directly tracks Ru(II)* → Ru(III) transitions in real-time .
  • Electrochemical impedance spectroscopy (EIS) : Quantifies charge transfer resistance changes upon immobilization .
  • Theoretical modeling : Density functional theory (DFT) predicts orbital overlaps affecting MLCT efficiency .
    For example, intercalated Ru(bpy)₃²⁺ in ZrP shows 40% slower electron transfer vs. solution-phase systems due to lattice confinement .

Methodological Guidance

Q. What strategies mitigate instability of Ru(III) in acidic chemiluminescence detection systems?

Ru(III) degrades in acidic aqueous media, requiring in-situ oxidation of Ru(II) with peroxodisulfate (S₂O₈²⁻) . Stabilization methods:

  • Microencapsulation : Encapsulate Ru(bpy)₃²⁺ in lipid bilayers or silica shells to isolate it from protons .
  • Buffered co-reactants : Use phosphate buffers (pH 7–9) with TPrA to maintain Ru(III) activity .
  • Flow-injection systems : Minimize residence time in acidic zones to reduce decomposition .

Q. How should researchers design experiments to validate competing ECL mechanisms (annihilation vs. co-reactant pathways)?

  • Potential-step chronoamperometry : Isolate Ru(II)* generation by controlling applied voltages .
  • Oxygen scavenging : Use argon purging to eliminate O₂ interference in annihilation pathways .
  • Isotopic labeling : Track TPrA• radical intermediates via ¹H-NMR or EPR spectroscopy .
    Contradictory data (e.g., pH-dependent signal inversion) may indicate mixed mechanisms, requiring multivariate analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.